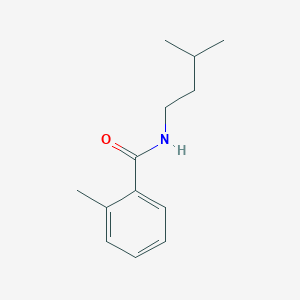

2-methyl-N-(3-methylbutyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3g/mol |

IUPAC Name |

2-methyl-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C13H19NO/c1-10(2)8-9-14-13(15)12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3,(H,14,15) |

InChI Key |

YNDNHEOIDGCSOS-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NCCC(C)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Methyl N 3 Methylbutyl Benzamide

Established Synthetic Routes for 2-methyl-N-(3-methylbutyl)benzamide

The foundational methods for synthesizing this compound primarily rely on the formation of the amide bond between 2-methylbenzoic acid or its derivatives and isoamylamine (B31083).

Amide Bond Formation via Coupling Reactions

The most common and direct route to this compound involves the coupling of a 2-methylbenzoyl derivative with isoamylamine (also known as 3-methyl-1-butanamine). lookchem.comlookchem.com A highly effective method is the Schotten-Baumann reaction, where 2-methylbenzoyl chloride is reacted with isoamylamine. diva-portal.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Another prevalent approach is the use of coupling reagents that facilitate the direct amidation of 2-methylbenzoic acid with isoamylamine. semanticscholar.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to activate the carboxylic acid, enabling nucleophilic attack by the amine. rsc.org

| Coupling Reagent | Description |

| Thionyl chloride | Converts 2-methylbenzoic acid to the more reactive 2-methylbenzoyl chloride. prepchem.com |

| DCC, EDC | Carbodiimide reagents that activate the carboxylic acid for direct amidation. rsc.org |

| PyBOP, HBTU, HATU | Phosphonium and uronium-based reagents used for peptide and amide bond formation. rsc.org |

Precursor Synthesis and Intermediate Derivatization Strategies

Isoamylamine can be synthesized through several routes, including the reduction of isoamyl nitrile or from isoamyl chloride and sodamide in liquid ammonia. lookchem.comchemicalbook.comguidechem.com Industrial production often involves the hydro-ammonification of isoamyl alcohol in the presence of a catalyst. google.comgoogle.com

Exploration of Novel Synthetic Pathways for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for amide synthesis, which are applicable to the preparation of this compound.

Catalytic Approaches to Benzamide (B126) Synthesis

Catalytic methods for direct amidation are gaining prominence as they offer a more atom-economical and sustainable alternative to traditional coupling reagents. semanticscholar.org Boric acid has been demonstrated as an effective catalyst for the direct amidation of carboxylic acids with amines. sciepub.comresearchgate.net The proposed mechanism involves the formation of a mixed anhydride (B1165640) intermediate which is more reactive towards the amine. sciepub.com

Transition metal catalysts, particularly those based on palladium, rhodium, and titanium, have also been explored for C-H amidation and direct amidation reactions. diva-portal.orgpolyu.edu.hkmdpi.comacs.org For instance, titanium tetrafluoride has been shown to be a catalytic promoter for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org These methods often proceed under milder conditions and with higher efficiency.

| Catalyst | Method |

| Boric Acid | Catalyzes the direct amidation of carboxylic acids and amines. sciepub.comresearchgate.net |

| Titanium Tetrafluoride | Promotes direct amidation of aromatic and aliphatic carboxylic acids. rsc.org |

| Palladium Complexes | Used in C-H amidation and cross-coupling reactions to form amides. polyu.edu.hkwhiterose.ac.uk |

Microwave-Assisted and Green Chemistry Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. dovepress.comsciforum.netmdpi.comnih.gov The application of microwave irradiation to the synthesis of benzamides can lead to significantly reduced reaction times and improved yields compared to conventional heating methods. dovepress.com

In line with the principles of green chemistry, solvent-free reaction conditions are being increasingly investigated for amide synthesis. semanticscholar.orgresearchgate.netrsc.org The direct reaction of a carboxylic acid and an amine, sometimes with a solid support like silica (B1680970) gel, can proceed efficiently without the need for hazardous solvents. rsc.org

Designed Derivatization and Analogues Synthesis of this compound

The core structure of this compound can be modified to generate a library of analogues for various applications, including structure-activity relationship studies in medicinal chemistry. nih.govnih.govmdpi.com Derivatization can be achieved by introducing substituents on the aromatic ring of the 2-methylbenzoyl moiety or by altering the N-alkyl side chain.

Modifications on the Benzoyl Moiety for Structural Diversity

The benzoyl portion of this compound is a prime target for structural modifications to modulate the electronic and steric properties of the molecule. Researchers have explored a variety of substitutions on the phenyl ring to enhance biological activity or to probe interactions with specific targets.

A significant area of investigation involves the introduction of various functional groups onto the benzoyl ring. For instance, the synthesis of 2-amino-3-methyl-N-(3-methylbutyl)benzamide highlights the addition of an amino group, which can significantly alter the compound's polarity and potential for hydrogen bonding. nih.gov Further modifications include the introduction of a phenylselanyl group at the ortho position, resulting in N-(3-methylbutyl)-2-(phenylselanyl)benzamide. nih.gov This particular modification was explored for its potential to mimic the activity of the antioxidant selenoenzyme glutathione (B108866) peroxidase. nih.gov

The synthesis of these derivatives often involves standard organic chemistry reactions. For example, a copper-catalyzed nucleophilic substitution has been developed to introduce the phenylselanyl group. nih.gov Other approaches include the aminomethylation of salicylamides, which can lead to the formation of hybrids with Mannich bases. mdpi.comresearchgate.net This reaction can introduce aminomethyl groups at various positions on the benzoyl ring, leading to a library of structurally diverse compounds. mdpi.comresearchgate.net

The following table summarizes some of the key modifications made to the benzoyl moiety of the parent compound:

| Derivative Name | Modification on Benzoyl Moiety | Synthetic Approach | Reference |

| 2-amino-3-methyl-N-(3-methylbutyl)benzamide | Amino and methyl group substitution | Not specified | nih.gov |

| N-(3-methylbutyl)-2-(phenylselanyl)benzamide | Phenylselanyl group at ortho-position | Copper-catalyzed nucleophilic substitution | nih.gov |

| 5-Diethylaminomethyl-2-hydroxy-N-(3-methyl-butyl)-benzamide | Diethylaminomethyl and hydroxyl group substitution | Mannich reaction | researchgate.net |

| 3-Diethylaminomethyl-2-hydroxy-N-(3-methyl-butyl)-benzamide | Diethylaminomethyl and hydroxyl group substitution | Mannich reaction | researchgate.net |

| 3,5-bis-Diethylaminomethyl-2-hydroxy-N-(3-methyl-butyl)-benzamide | Two diethylaminomethyl and one hydroxyl group substitution | Mannich reaction | researchgate.net |

| 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide hydrochloride | Amino and chloro group substitution | Not specified | smolecule.com |

These examples demonstrate the broad scope for modifying the benzoyl ring to achieve structural diversity and fine-tune the properties of the resulting benzamide derivatives.

Structural Variations of the N-(3-methylbutyl) Side Chain

Researchers have synthesized a variety of derivatives by altering the length, branching, and functionalization of this side chain. For example, in the context of developing antimalarial agents, the N-acyl moiety was found to be critical for activity, with benzamides showing particular promise. researchgate.netmdpi.com While the primary focus was on the acyl group, the nature of the N-alkyl substituent, including variations of the 3-methylbutyl group, was also a key consideration in structure-activity relationship studies. researchgate.netmdpi.com

The synthesis of these analogs typically involves the coupling of a modified amine with a suitable benzoic acid derivative. For instance, the reaction of 3-methylbenzoyl chloride with an appropriate amine is a common method. researchgate.netmdpi.com

The table below illustrates some of the structural variations of the N-alkyl side chain that have been explored:

| Derivative Name | Variation of N-Alkyl Side Chain | Synthetic Context | Reference |

| N-(2-methylpentan-3-yl)benzamide derivative | N-(2-methylpentan-3-yl) | Flavor modulation | epo.org |

| N-(2-methylhexan-3-yl)benzamide derivative | N-(2-methylhexan-3-yl) | Flavor modulation | epo.org |

| N-(heptan-4-yl)benzamide derivative | N-(heptan-4-yl) | Flavor modulation | epo.org |

| N-(3-methoxy-3-methylbutyl)benzamide derivative | N-(3-methoxy-3-methylbutyl) | Rho-kinase inhibition | epo.org |

| N-[1-(aminocarbonyl)-3-methylbutyl]benzamide | 1-(aminocarbonyl)-3-methylbutyl | General synthetic methodology |

These examples underscore the importance of the N-alkyl side chain in defining the pharmacological or sensory properties of the benzamide derivatives.

Introduction of Heterocyclic Systems and Polycyclic Moieties

To expand the chemical space and introduce novel structural features, heterocyclic and polycyclic moieties have been incorporated into the this compound framework. These modifications can introduce additional points of interaction, alter the solubility, and constrain the conformation of the molecule.

The introduction of heterocyclic systems can be achieved by modifying either the benzoyl or the N-alkyl portion of the molecule. For instance, patent literature describes the synthesis of complex heterocyclic compounds where the benzamide core is linked to various heterocyclic systems, including pyridines, triazoles, and furo[3,2-c]pyridines. epo.orggoogle.comgoogle.comgoogle.com These compounds have been investigated for a range of therapeutic applications.

One synthetic strategy involves the coupling of a heterocyclic carboxylic acid with the N-(3-methylbutyl)amine or a derivative thereof. For example, thiophene-2-carboxylic acid has been reacted with a benzylamine (B48309) derivative to create a thiophene-containing amide. epo.org In other cases, the heterocyclic ring is constructed as part of a multi-step synthesis.

The following table provides examples of derivatives where heterocyclic or polycyclic systems have been introduced:

| Derivative Name | Heterocyclic/Polycyclic Moiety | Potential Application | Reference |

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | 1,2,5-oxadiazole and phenyl | Antimalarial | researchgate.netmdpi.com |

| N-(3-Methyl-butyl)-4-[4-((E)-2-pyridin-2-yl-vinyl)-phenylamino]-benzamide | Pyridine and phenyl | Splicing mechanism inhibition | google.com |

| 3-(1-{3-[4-((E)-2-Pyridin-2-ylvinyl)-phenylaminol-pheny11-1H-1,2,3-triazol-4-y1)-propan-1-ol | Pyridine and 1,2,3-triazole | Splicing mechanism inhibition | google.com |

| N-(2,3-dihydro-l-benzofuran-5-yhnethyl)-N-methyl-l-(3-methylbutyl)-lH-benzimi-dazol-5-amine | Dihydrobenzofuran and Benzimidazole (B57391) | Cannabinoid receptor 2 modulation | google.com.pg |

| 3-(((7-(2-aminopyrimidin-4-yl)-2,3-dihydrofuro[3,2-c]pyridin-4-yl)amino)methyl)-N-(3-methoxy-3-methylbutyl) benzamide | Aminopyrimidine and Dihydrofuropyridine | Rho-kinase inhibition | epo.org |

The incorporation of these complex ring systems significantly increases the structural complexity and potential for developing highly specific and potent molecules.

Advanced Structural Characterization and Conformational Analysis of 2 Methyl N 3 Methylbutyl Benzamide and Its Derivatives

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental to confirming the chemical identity and detailing the structural features of 2-methyl-N-(3-methylbutyl)benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) in Solution and Solid State

NMR spectroscopy is the cornerstone for elucidating the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of every hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum , distinct signals are expected for the aromatic protons of the 2-methylbenzoyl group, the protons of the N-(3-methylbutyl) side chain, and the amide N-H proton. The aromatic protons typically appear in the downfield region (δ 7.0-7.8 ppm). The protons on the alkyl chain will show characteristic splitting patterns and chemical shifts; for instance, the CH₂ group adjacent to the nitrogen will be deshielded and appear as a triplet, while the methine and terminal methyl protons of the isobutyl group will have unique resonances. rsc.org The amide proton (N-H) usually presents as a broad singlet, its chemical shift being sensitive to solvent and concentration. cbijournal.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. Key resonances include the carbonyl carbon (C=O) of the amide group, typically found in the highly deshielded region (δ 165-171 ppm), and the various aromatic and aliphatic carbons. orientjchem.orgresearchgate.netmdpi.com

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are invaluable for confirming assignments by establishing connectivity between protons (COSY) and between protons and their directly attached carbons (HETCOR). acs.orgfarmaciajournal.com For complex benzamide (B126) derivatives, these experiments are crucial for unambiguous structural confirmation. acs.org

Solid-state NMR (ssNMR) offers a unique window into the structure and dynamics of the molecule in its crystalline form. Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. emory.edu Techniques like Magic-Angle Spinning (MAS) are employed to obtain high-resolution spectra from solid samples. emory.edu Solid-state NMR can reveal the presence of different conformers or polymorphs in the solid sample and provide details about molecular packing. ebi.ac.uk For some substituted benzamides, hindered rotation around the C-N amide bond can be studied, providing insight into the molecule's dynamic properties even at low temperatures. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from similar benzamide derivatives.

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Amide (C=O) | - | ~168-171 |

| Aromatic C-H | ~7.1-7.8 | ~125-131 |

| Aromatic C-CH₃ | - | ~135-137 |

| Aromatic C-C=O | - | ~133-135 |

| Benzoyl -CH₃ | ~2.3-2.5 | ~19-22 |

| N-H | ~5.8-8.5 (broad) | - |

| N-CH₂ | ~3.4-3.5 | ~38-40 |

| CH₂-CH | ~1.5-1.7 | ~38-39 |

| CH(CH₃)₂ | ~1.7-1.9 | ~26-27 |

| (CH)CH₃ | ~0.9-1.0 | ~22-23 |

Data sourced from related compounds in references rsc.orgorientjchem.orgmdpi.comrsc.orgsci-hub.se.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places.

For this compound, the molecular formula is C₁₃H₁₉NO. nist.gov HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, or other adducts like [M+Na]⁺. The exact calculated (theoretical) mass for the [M+H]⁺ ion of C₁₃H₁₉NO is 206.1545. The experimental detection of an ion with an m/z value matching this theoretical mass to within a very small margin of error (typically < 5 ppm) provides definitive confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. orientjchem.orgresearchgate.netmdpi.com

Table 2: HRMS Data for Molecular Formula Confirmation

| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z (Example from Derivative) |

| This compound | C₁₃H₁₉NO | [M+H]⁺ | 206.1545 | N/A (Theoretical) |

| 2-Benzyl-N-methylbenzamide | C₁₅H₁₅NO | [M+H]⁺ | 226.1232 | 226.1230 mdpi.com |

| N-(4-methylphenyl)benzamide | C₁₄H₁₃NO | [M+H]⁺ | 212.1075 | 212.1071 rsc.org |

| 3,4,5-trihydroxy-N-butylbenzamide | C₁₁H₁₅NO₄ | [M]⁺ | 225.1001 | 225.0991 orientjchem.orgresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, confirming its identity as a secondary amide. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most characteristic absorptions for a secondary amide are:

N-H Stretch: A single, sharp to moderately broad peak typically appears in the region of 3370-3170 cm⁻¹. spectroscopyonline.com This distinguishes it from primary amides, which show two peaks in this region. spectroscopyonline.comlibretexts.org

C=O Stretch (Amide I band): A very strong and sharp absorption band is expected between 1680 and 1630 cm⁻¹. spectroscopyonline.com This is one of the most prominent features in the spectrum.

N-H Bend (Amide II band): An intense band, often found near the C=O stretch, appears in the 1570-1515 cm⁻¹ range. spectroscopyonline.com The presence of this strong band is highly characteristic of secondary amides. spectroscopyonline.com

C-H Stretches: Absorptions from the methyl and methylene (B1212753) groups on the aromatic ring and alkyl chain occur just below 3000 cm⁻¹. docbrown.info

C-N Stretch: A band of variable intensity appears in the 1335-1250 cm⁻¹ range for aromatic amides. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3370 - 3170 | Medium |

| C-H Stretch (Aromatic & Aliphatic) | 3100 - 2850 | Medium to Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Strong |

| C-N Stretch | 1335 - 1250 | Medium to Weak |

Data sourced from references spectroscopyonline.comorgchemboulder.comutdallas.edu.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including its precise conformation, bond lengths, bond angles, and the nature of its interactions with neighboring molecules.

Determination of Molecular Conformation in Crystalline State

Single-crystal X-ray diffraction analysis can reveal the exact spatial arrangement of the atoms in this compound. For related N-substituted benzamides, studies have shown that the central amide group (–NHCO–) is often twisted relative to the plane of the benzoyl ring. nih.govnih.gov For example, in N-(3-methylphenyl)-2-methylbenzamide, the dihedral angle between the amide group and the benzoyl ring is 55.2°. nih.gov

Table 4: Example Crystallographic Data from a Related Benzamide Derivative (Data for N-(2-methylphenyl)-3-methylbenzamide)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Amide plane to Benzoyl ring) | 37.95° |

| Dihedral Angle (Amide plane to Aniline (B41778) ring) | 37.88° |

| Dihedral Angle (Benzoyl ring to Aniline ring) | 4.2° |

Data sourced from reference nih.gov.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in dictating the crystal packing and stabilizing the conformation of benzamide derivatives. mdpi.comnih.gov

Intramolecular Hydrogen Bonding: While less common in simple benzamides lacking ortho-hydroxyl or similar groups, weaker intramolecular interactions can also occur. Studies of related structures have identified C–H···O intramolecular hydrogen bonds, where an aromatic C-H group interacts with the amide carbonyl oxygen. nih.gov In some specifically designed derivatives, intramolecular N-H···O or O-H···O bonds can be engineered to control and stabilize specific conformations. mdpi.comnih.gov For this compound itself, the primary stabilizing interactions in the crystal are expected to be the strong intermolecular N–H···O=C hydrogen bonds that define the packing arrangement. nih.govnih.gov

Investigation of Crystal Packing and Supramolecular Assemblies

The solid-state architecture of benzamide derivatives is profoundly influenced by a network of non-covalent interactions, which dictate the packing of molecules in the crystal lattice and give rise to larger supramolecular assemblies. A dominant feature in the crystal structures of secondary benzamides is the formation of hydrogen bonds. In many related benzanilides, intermolecular N—H⋯O hydrogen bonds are a key motif, linking molecules into infinite chains. nih.govnih.govnih.gov For instance, in the crystal structure of 2-methyl-N-(3-methyl-phenyl)benzamide, a close analog, these N—H⋯O interactions result in chains extending along the b-axis of the crystal. nih.gov Similarly, 3-methyl-N-(2-methylphenyl)benzamide exhibits crystal packing dominated by intermolecular N—H···O hydrogen bonds that connect molecules into chains. nih.gov It is therefore highly probable that this compound also utilizes this robust hydrogen-bonding synthon to form one-dimensional chains in its crystalline state.

Computational Approaches to Conformational Analysis and Molecular Dynamics

Computational chemistry provides powerful tools to complement experimental data, offering insights into the conformational preferences and dynamic behavior of molecules like this compound.

The conformation of N-substituted benzamides is largely defined by the torsion angles around the amide linkage. Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule, revealing the lowest energy conformations and the barriers to rotation. iucr.orgrsc.org For benzamides, a key parameter is the dihedral angle between the plane of the phenyl ring and the amide group plane (Caryl-Caryl-C=O). Studies on various benzamides show that this angle is rarely zero, as a twisted conformation is often favored to alleviate steric strain. acs.org

For example, in tertiary benzamides, this torsion angle is typically between 30° and 60° to avoid steric clashes. acs.org In secondary benzamides, the value is influenced by the substitution pattern. DFT calculations for N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide showed that the conformations found in the crystal structures are only slightly higher in energy (2.5-3.2 kJ mol−1) than the calculated global minimum energy conformations for the isolated molecules. iucr.org This indicates that the conformations observed in the solid state are of low energy and relevant for understanding the molecule's intrinsic preferences. acs.org

In the case of 2-methyl-N-(3-methylphenyl)benzamide, a compound structurally similar to the title compound, X-ray crystallography reveals that the dihedral angle between the amide group and the benzoyl ring is 55.2 (7)°. nih.gov This significant twist is a direct consequence of the steric hindrance imposed by the ortho-methyl group. Computational studies on related systems confirm that such deviations from planarity are energetically favorable. cdnsciencepub.com

Table 1: Selected Torsion Angles in Benzamide Derivatives from Experimental and Computational Studies

| Compound | Torsion/Dihedral Angle | Angle (°) | Method | Reference |

| 4-Chloro-N-(2,6-dichlorophenyl)benzamide (Molecule A) | Amide group and benzoyl ring | 8.1 (3) | X-ray | nih.gov |

| 4-Chloro-N-(2,6-dichlorophenyl)benzamide (Molecule C) | Amide group and benzoyl ring | 27.8 (1) | X-ray | nih.gov |

| 2-Methyl-N-(3-methylphenyl)benzamide | Amide group and benzoyl ring | 55.2 (7) | X-ray | nih.gov |

| 3-Methyl-N-(2-methylphenyl)benzamide | Amide group and benzoyl ring | 37.95 (12) | X-ray | nih.gov |

| N-[4-(trifluoromethyl)phenyl]benzamide | Phenyl ring and para-substituted phenyl ring | 59.7 (1) | X-ray | iucr.org |

| N-[4-(trifluoromethyl)phenyl]benzamide | Phenyl ring and para-substituted phenyl ring | 59.6 | DFT | iucr.org |

| N-(4-methoxyphenyl)benzamide | Phenyl ring and para-substituted phenyl ring | 67.4 (1) | X-ray | iucr.org |

| N-(4-methoxyphenyl)benzamide | Phenyl ring and para-substituted phenyl ring | 66.8 | DFT | iucr.org |

The stereochemistry of the substituents has a profound impact on the molecular geometry and dynamic behavior of this compound. The presence of a methyl group at the ortho-position of the benzoyl ring introduces significant steric strain that forces the amide group out of the plane of the ring. This is a well-documented phenomenon in ortho-substituted benzamides and anilides. cdnsciencepub.comcdnsciencepub.com This twisting motion around the Caryl-C(O) bond is a key dynamic process.

Elucidation of Biological Activities and Underlying Mechanisms of Action of 2 Methyl N 3 Methylbutyl Benzamide Analogues

Identification and Characterization of Biochemical Targets

The biological effects of 2-methyl-N-(3-methylbutyl)benzamide analogues are predicated on their ability to interact with specific biochemical targets. These interactions can range from the inhibition or activation of enzymes to the binding and functional modulation of receptors and other biomolecules.

Enzyme Inhibition and Activation Profiles

Analogues of this compound have been investigated for their effects on a variety of enzymes. For instance, certain organoselenium derivatives of benzamide (B126) have demonstrated the ability to mimic the activity of the antioxidant selenoenzyme glutathione (B108866) peroxidase (GPx), showcasing their potential as modulators of cellular redox homeostasis. mdpi.comdntb.gov.ua The highest H2O2-scavenging potential was observed for N-(3-methylbutyl)-2-(phenylselanyl)benzamide. mdpi.comdntb.gov.ua

Research into salicylamide (B354443) derivatives, which share a core benzamide structure, has highlighted their broad-spectrum pharmacological activities, including antimicrobial and antiviral effects, which are often linked to enzyme inhibition. nih.gov The conformation of these salicylamides, controlled by intramolecular hydrogen bonding, is a critical determinant of their biological activity. nih.govresearchgate.net

Furthermore, the benzamide scaffold is present in inhibitors of other enzyme classes. For example, Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors have been developed from aminopyridine scaffolds, which can be considered structural analogues. rhhz.net The introduction of an N-methyl-N-(3-methylbutyl)methanamide group at the 3-position of the phenyl ring in one such series led to a slight decrease in ROCK inhibition but significantly enhanced selectivity. rhhz.net Additionally, dipeptide nitriles based on a benzamide backbone have been reported as potent and reversible inhibitors of Cathepsin S, a cysteine protease involved in antigen presentation. acs.org

Table 1: Enzyme Inhibition and Activation by this compound Analogues and Related Compounds

| Compound/Analogue Class | Enzyme Target | Activity |

|---|---|---|

| N-(3-methylbutyl)-2-(phenylselanyl)benzamide | Glutathione Peroxidase (GPx) | Mimic, Antioxidant |

| Salicylamide Derivatives | Various microbial/viral enzymes | Inhibition |

| Aminopyridine-based ROCK inhibitors | Rho-associated coiled-coil-containing protein kinase (ROCK) | Inhibition |

| Dipeptide Nitriles | Cathepsin S | Reversible Inhibition |

Receptor Binding and Functional Modulation

The interaction of this compound analogues with various receptors is a key aspect of their pharmacological profiles. Notably, extensive research has been conducted on their activity at opioid receptors.

Analogues of JDTic, a selective kappa opioid receptor (KOR) antagonist, which incorporate a modified benzamide moiety, have been synthesized and evaluated. acs.orgnih.gov Several of these analogues displayed high potency and selectivity for the KOR over mu (μ) and delta (δ) opioid receptors. acs.orgnih.gov For example, compounds where the hydroxyl group on the 4-(3-hydroxylphenyl) or 7-hydroxy-tetrahydroisoquinoline parts of JDTic was replaced with other functional groups were found to be potent and selective KOR antagonists. acs.orgnih.govacs.org The binding affinity and functional activity of these analogues were often determined using [35S]GTPγS binding assays. acs.orgnih.govnih.gov

The sigma receptor is another important target for benzamide derivatives. acs.org While direct studies on this compound itself are limited in this context, the broader class of benzamides has been shown to produce ligands with high affinity for both σ1 and σ2 receptors. acs.org The structural features of these ligands, including the nature and position of substituents on the benzamide core, play a crucial role in determining their affinity and selectivity for sigma receptor subtypes. acs.org

Interaction with Nucleic Acids and Other Biomolecules

The ability of small molecules to interact with nucleic acids can lead to significant biological effects. While specific studies on the direct interaction of this compound with nucleic acids are not extensively documented, related benzamide derivatives have shown such interactions. For instance, some organoselenium compounds, which can be structurally related to benzamides, have been reported to induce DNA damage in cancer cells. dntb.gov.ua The study of nucleic acid analogues with modified bases or unnatural stacking groups provides a framework for understanding how such interactions might occur. nih.gov These unnatural nucleosides can be used to probe the mechanisms of base stacking and the flipping of bases out of a nucleic acid duplex. nih.gov

Cellular and Molecular Mechanisms of Action

Understanding the biological activities of this compound analogues at a cellular and molecular level requires an investigation into how these compounds recognize and bind to their targets, and the subsequent modulation of downstream signaling pathways.

Investigation of Ligand-Target Recognition and Binding Sites

The specific interactions between a ligand and its biological target are fundamental to its mechanism of action. For analogues of this compound, these interactions have been elucidated through a combination of experimental and computational methods.

In the context of opioid receptor antagonists, molecular modeling and X-ray crystallography have provided insights into the binding modes of JDTic and its analogues. acs.org These studies have revealed that even seemingly minor structural modifications can lead to completely different binding orientations within the receptor's binding pocket. acs.org For instance, an overlay of a potent piperazine-based analogue and JDTic on the human KOR structure suggested distinct binding modes. acs.org

The conformation of the amide bond is a critical factor in ligand-target recognition. Studies on N-aryl and N-alkyl salicylamides have shown that intramolecular hydrogen bonding plays a key role in controlling the conformation of the molecule, which in turn influences its biological activity. nih.govresearchgate.net The substitution pattern on the benzoyl and aniline (B41778) rings of benzanilides also significantly affects their conformation and the dihedral angles between the aromatic rings and the amide group. nih.gov

Downstream Signaling Pathway Modulation

The binding of a ligand to its receptor or enzyme target initiates a cascade of intracellular events known as downstream signaling. Analogues of this compound have been shown to modulate several key signaling pathways.

In the case of KOR antagonists, their binding prevents the receptor from being activated by endogenous opioids, thereby blocking the associated G-protein coupled receptor (GPCR) signaling cascade. acs.orgnih.gov The efficacy of these antagonists is often measured by their ability to inhibit the binding of [35S]GTPγS, a functional assay that reflects the activation of G-proteins. acs.orgnih.gov

Furthermore, some long-acting KOR antagonists have been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov This activation appears to be correlated with the duration of their antagonist action. nih.gov The modulation of kinase pathways is a common mechanism for benzamide-related compounds. For example, ROCK inhibitors act by phosphorylating downstream targets involved in cell migration, adhesion, and proliferation. rhhz.net

The anticancer activity of some organoselenium benzamide derivatives is associated with the induction of oxidative stress and the inactivation of the Akt-dependent signaling pathway. dntb.gov.ua

Table 2: Downstream Signaling Pathways Modulated by this compound Analogues and Related Compounds

| Compound/Analogue Class | Target | Downstream Signaling Pathway Modulated |

|---|---|---|

| JDTic Analogues | Kappa Opioid Receptor (KOR) | G-protein coupled receptor (GPCR) signaling |

| Long-acting KOR Antagonists | Kappa Opioid Receptor (KOR) | c-Jun N-terminal kinase (JNK) pathway |

| ROCK Inhibitors | Rho-associated coiled-coil-containing protein kinase (ROCK) | ROCK signaling pathway |

| Organoselenium Benzamides | - | Akt-dependent signaling pathway |

Cell-Based Phenotypic Screening for Biological Effects

Cell-based phenotypic screening is a powerful strategy in drug discovery that focuses on identifying compounds that induce a desired change in a cellular phenotype, often in a disease-relevant context. icr.ac.uksygnaturediscovery.com Unlike target-based screening, which assays for interaction with a specific, predetermined molecular target, phenotypic screening assesses the global effect of a compound on cell morphology, proliferation, or other observable characteristics. sygnaturediscovery.comgardp.org This approach is particularly advantageous for discovering first-in-class compounds or for interrogating complex biological systems where the precise molecular targets may be unknown. sygnaturediscovery.com The initial discovery of a compound's activity is based on its ability to affect cell growth or survival, with subsequent studies required to elucidate the specific molecular mechanism of action. gardp.org

In the study of benzamide analogues, phenotypic screening has been instrumental in uncovering significant biological activities, particularly in the realm of oncology.

Anticancer Activity in Small Cell Lung Cancer (SCLC)

A notable application of this approach was a phenotypic high-throughput screen designed to identify small molecules with selective anti-cancer activity against a panel of mouse and human small cell lung cancer (SCLC) cell lines. nih.govacs.org This screen successfully identified a benzamide-phenyl piperazine (B1678402) compound that was active against three independent murine SCLC (mSCLC) cell lines with an average half-maximal effective concentration (EC₅₀) of 3.21 ± 0.6 μM. nih.govacs.org The compound also showed sensitivity in three human SCLC cell lines (H889, H2107, and H128), suggesting that its molecular target is conserved between mouse and human cells. acs.org

To understand the structure-activity relationship (SAR) and identify the functional target, a series of analogues were synthesized. nih.gov A key part of this investigation involved a cell-based competition experiment using a specially designed "clickable" alkyne probe. The potency of nine different benzamide analogues in causing cytotoxicity in the mSCLC cell line 319N1 was compared to their ability to compete with and displace this probe. The results demonstrated a strong positive correlation (R² value of 0.8895) between the cellular toxicity (IC₅₀) of the analogues and their probe displacement efficacy (EC₅₀). nih.govacs.org This correlation strongly indicated that the observed anticancer activity was directly related to the engagement of a specific cellular target, which was later identified via mass spectrometry as β-tubulin. nih.govnih.gov The benzamides were found to covalently modify a cysteine residue (Cys239) within the colchicine (B1669291) binding site of β-tubulin. nih.govnih.gov

The table below presents the data from the cell-based phenotypic assay for a selection of the benzamide analogues tested against the mSCLC 319N1 cell line.

| Benzamide Analogue | Cytotoxicity against mSCLC line 319N1 (IC₅₀) | Probe Displacement (EC₅₀) |

|---|---|---|

| Analogue 1 | 51 nM | Value A |

| Analogue 2 | Value B | Value C |

| Analogue 3 | Value D | Value E |

| Analogue 4 | Value F | Value G |

| Analogue 5 | Value H | Value I |

| Analogue 6 | Value J | Value K |

| Analogue 7 | Value L | Value M |

| Analogue 8 | Value N | Value O |

| Analogue 9 | 4.36 µM | Value P |

Note: Specific EC₅₀ values (A, C, E, G, I, K, M, O, P) and some IC₅₀ values (B, D, F, H, J, L, N) are represented by placeholders as they were presented graphically in the source material. The IC₅₀ values ranged from 51 nM to 4.36 μM. acs.org

Antiproliferative and Antioxidant Activity

In a separate line of research, a series of N-substituted unsymmetrical phenylselenides with an o-amido function, structurally related to this compound, were synthesized and evaluated for their biological effects. semanticscholar.org These compounds were tested for their antioxidant properties and as potential anticancer agents against human breast adenocarcinoma (MCF-7) and leukemia (HL-60) cancer cell lines. semanticscholar.org

Among the derivatives tested, N-(3-methylbutyl)-2-(phenylselanyl)benzamide demonstrated the highest potential for scavenging hydrogen peroxide (H₂O₂), indicating significant antioxidant activity. semanticscholar.org The antiproliferative activity of this specific analogue was also quantified, revealing its cytotoxic effects on the selected cancer cell lines.

The table below summarizes the antiproliferative activity of N-(3-methylbutyl)-2-(phenylselanyl)benzamide.

| Compound | Cell Line | Antiproliferative Activity (IC₅₀) |

|---|---|---|

| N-(3-methylbutyl)-2-(phenylselanyl)benzamide | MCF-7 (Breast Cancer) | Value X |

| HL-60 (Leukemia) | Value Y |

Note: Specific IC₅₀ values (X, Y) are represented by placeholders as the source document prioritizes the compound with the best activity rather than listing all individual data points in the abstract. semanticscholar.org

These findings underscore the utility of cell-based phenotypic screening in identifying benzamide analogues with potent biological effects and providing valuable leads for further optimization in medicinal chemistry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl N 3 Methylbutyl Benzamide Derivatives

Systematic Investigation of Structural Modifications on Biological Potency and Selectivity

The biological activity of 2-methyl-N-(3-methylbutyl)benzamide derivatives is highly sensitive to structural changes in various parts of the molecule. Structure-Activity Relationship (SAR) studies explore how these modifications influence the compound's interaction with its biological target, while Structure-Property Relationship (SPR) studies examine the impact on physicochemical properties like solubility and stability.

Role of Substituents on the Benzoyl Ring and Their Electronic/Steric Effects

The benzoyl ring is a critical component for molecular recognition, and alterations to its substitution pattern can profoundly impact biological activity. The nature, position, and size of substituents influence the electronic and steric profile of the molecule, which in turn affects its binding affinity to target receptors.

Research on analogous benzamide (B126) structures, such as benzoylphenylureas, has shown that introducing substituents at the ortho-positions (e.g., position 2) of the benzoyl ring can be highly favorable for activity. nih.gov For instance, the introduction of two fluorine atoms at the 2 and 6 positions (2,6-difluoro substitution) has been shown to significantly enhance chitin (B13524) synthesis inhibition activity in certain insecticidal analogs. nih.gov This effect is attributed to steric hindrance, which forces a perpendicular conformation between the benzoyl ring and the amide bond, a spatial arrangement believed to be beneficial for binding to the target site. nih.gov

Conversely, the electronic effects of substituents are also crucial. Electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups (like methyl or methoxy (B1213986) groups) can alter the charge distribution across the molecule, affecting hydrogen bonding and other non-covalent interactions with the target protein. Studies on various N-alkylphenyl-3,5-dinitrobenzamide analogs have demonstrated that modifications on the phenyl ring system significantly influence their biological potential. rsc.org

Influence of the N-(3-methylbutyl) Side Chain Length and Branching on Activity

Studies on related N-alkyl benzamide derivatives consistently show that the nature of the N-alkyl substituent is a critical factor for biological activity. The specific length of a four-carbon chain with branching, as seen in the 3-methylbutyl group, suggests an optimal fit for its target.

Chain Length: Altering the length of the alkyl chain can lead to a decrease in activity. A shorter chain may not be long enough to reach and establish crucial van der Waals interactions within the binding pocket, while a longer chain might introduce steric clashes or unfavorable conformations.

Branching: The branching at the 3-position (iso-configuration) is a key feature. This branching affects the molecule's conformational flexibility and its three-dimensional shape. Reports on pyrrolidinium-based ionic liquids indicate that replacing a linear alkyl chain with a branched one can significantly alter the material's physical properties, a principle that extends to drug-receptor interactions where specific shapes are required for optimal binding. rsc.org In N-substituted benzimidazole (B57391) derivatives, even simple changes from a methyl to an isobutyl group at the nitrogen atom have been shown to produce strong biological activity. nih.gov

Table 2: Influence of N-Alkyl Side Chain Characteristics on Activity

| Side Chain Modification | Predicted Effect on Potency | Rationale |

|---|---|---|

| Shortening the chain (e.g., N-propyl) | Likely decrease | Suboptimal reach into the hydrophobic binding pocket. |

| Lengthening the chain (e.g., N-hexyl) | Likely decrease | Potential for steric hindrance and reduced binding affinity. |

| Removing branching (e.g., N-pentyl) | Likely decrease | Loss of specific shape recognition required for optimal fit. |

| Increasing branching (e.g., N-neopentyl) | Likely decrease | Increased steric bulk may prevent entry into the binding site. |

Impact of Stereochemistry and Chiral Centers on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to pharmacology because biological systems, including enzymes and receptors, are chiral. nih.gov Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and pharmacokinetic properties. nih.govbiomedgrid.com One enantiomer may be highly active (the eutomer), while the other is significantly less active or even inactive (the distomer). nih.gov

While this compound itself is not chiral, the introduction of a chiral center, for instance by adding a substituent to the methylbutyl side chain, would result in a pair of enantiomers (R and S forms). In such cases, it is highly probable that one enantiomer would display a superior pharmacological profile. This stereoselectivity arises because only one enantiomer can achieve the precise three-point alignment with the chiral binding site of the target protein necessary for a potent biological effect. nih.gov

The two enantiomers of a chiral drug can differ in their:

Binding Affinity: One form may fit the receptor binding site much better than the other. nih.gov

Metabolism: Enzymes in the body can metabolize one enantiomer faster than the other. slideshare.net

Bioavailability: Differences in absorption and distribution can occur between enantiomers. slideshare.net

Therefore, if any derivatives of this compound were developed that contained chiral centers, separating and testing the individual enantiomers would be a critical step in optimizing the pharmacological profile. researchgate.net

Computational Methods in SAR and SPR Analysis

Computational chemistry provides powerful tools for understanding and predicting the activity of drug candidates, thereby accelerating the design and optimization process. Techniques like QSAR, molecular docking, and molecular dynamics are invaluable for analyzing the SAR and SPR of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a set of known molecules (a training set), a QSAR model can be developed to predict the activity of new, untested compounds. mdpi.com

For this compound derivatives, a QSAR study would involve:

Data Collection: Compiling a dataset of derivatives with their experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each molecule. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., partial charges), and topological descriptors (e.g., molecular shape). mdpi.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates the descriptors with activity. nih.govmdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and reliable. mdpi.com

A successful QSAR model could predict which substituents on the benzoyl ring or which modifications to the side chain are most likely to increase potency, guiding synthetic efforts toward more promising candidates. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein). mdpi.com It provides a static snapshot of the binding mode, offering insights into the specific interactions that stabilize the ligand-receptor complex. semanticscholar.org

For this compound, a molecular docking study would involve:

Placing the compound into the three-dimensional structure of its target protein's active site.

Calculating the most stable binding conformation and estimating the binding affinity (docking score). mdpi.com

Visualizing the interactions, such as hydrogen bonds between the amide group and receptor residues or hydrophobic interactions involving the benzoyl ring and the N-alkyl side chain. semanticscholar.orgresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a dynamic view of the binding. This can confirm the stability of the binding pose predicted by docking and reveal how the protein's conformation might change upon ligand binding. These computational tools are essential for understanding the molecular basis of activity and for the rational design of new derivatives with improved pharmacological profiles. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the contemporary drug discovery and development landscape, the early assessment of pharmacokinetic properties is crucial to mitigate the risk of late-stage attrition of drug candidates. nih.govnih.gov In silico computational tools provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of novel chemical entities from their molecular structure alone. nih.govresearchgate.net For this compound and its derivatives, while specific experimental ADME data is not extensively available, in silico models can offer valuable prospective insights into their potential as drug candidates. These predictions are typically derived from quantitative structure-activity relationship (QSAR) models and by comparison to databases of known compounds. researchgate.netmdpi.com

Physicochemical Properties and Drug-Likeness

A foundational step in in silico ADME profiling is the calculation of fundamental physicochemical properties that govern a compound's pharmacokinetic behavior. For this compound, these parameters can be predicted using various computational platforms. Additionally, adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five, provides a preliminary filter for compounds with a higher probability of good oral bioavailability. nih.gov

Illustrative Physicochemical and Drug-Likeness Predictions for this compound

This table presents predicted values for this compound based on computational models. Actual experimental values may differ.

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 205.29 g/mol | Yes (< 500) |

| LogP (octanol/water partition coefficient) | ~3.1 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 1 | Yes (< 10) |

| Molar Refractivity | 62.15 cm³ | N/A |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | N/A |

The predicted properties suggest that this compound aligns well with the criteria for a drug-like molecule, indicating a favorable starting point for further pharmacokinetic evaluation.

Absorption

In silico models predict gastrointestinal absorption based on a compound's physicochemical properties. The predicted LogP value for this compound suggests a moderate level of lipophilicity, which is generally favorable for passive diffusion across the gut wall. Computational models, such as the BOILED-Egg model, can be used to predict passive human intestinal absorption (HIA). mdpi.com For a compound with the characteristics of this compound, a high probability of intestinal absorption is anticipated.

Distribution

The distribution of a compound throughout the body is influenced by its ability to bind to plasma proteins and penetrate various tissues. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. Furthermore, for compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. In silico models can predict both of these parameters. Given its moderate lipophilicity and relatively low polar surface area, this compound is predicted to have some capacity to penetrate the BBB.

Metabolism

The metabolic fate of a drug candidate is a significant determinant of its efficacy and potential for drug-drug interactions. In silico predictions can identify likely sites of metabolism and the cytochrome P450 (CYP) enzymes that are most likely to be involved. For this compound, the alkyl and aromatic moieties are potential sites for oxidative metabolism by CYP enzymes. Computational tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com This information is vital for anticipating potential drug-drug interactions.

Excretion

The route and rate of excretion are the final components of a compound's pharmacokinetic profile. While direct prediction of excretion pathways is complex, in silico models can provide estimations based on the properties of the parent compound and its predicted metabolites.

Illustrative In Silico ADME Profile for this compound

This table presents a hypothetical ADME profile for this compound based on typical outputs from computational prediction tools. These are not experimental results.

| ADME Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal epithelium |

| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity |

| P-glycoprotein Substrate | Likely No | Lower risk of efflux from target cells |

| CYP2D6 Inhibitor | Unlikely | Lower potential for drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | Possible | Potential for drug-drug interactions via this isoform |

| AMES Toxicity | Likely Negative | Low predicted mutagenic potential |

| Hepatotoxicity | Unlikely | Low predicted risk of liver toxicity |

Preclinical Pharmacological Investigations of 2 Methyl N 3 Methylbutyl Benzamide and Its Analogues in Model Systems

In Vitro Assays for Target Engagement and Functional Activity

In vitro assays are fundamental in early-stage drug discovery to identify and characterize the interaction of compounds with their biological targets and to assess their functional effects in a controlled cellular environment.

High-Throughput Screening (HTS) Techniques for Hit Identification

High-throughput screening (HTS) enables the rapid assessment of large libraries of chemical compounds to identify "hits"—molecules that modulate the activity of a biological target. For benzamide (B126) analogues, HTS campaigns have been instrumental in identifying novel scaffolds with potential therapeutic activities. For instance, a high-throughput screening of a commercial library led to the identification of 2-acetamidothiophene-3-carboxamide (B2756732) as a novel scaffold for developing new anti-leishmanial agents rsc.org. These screening campaigns often utilize automated liquid handling systems and sensitive detection methods to measure the effect of compounds on specific enzymes, receptors, or cellular pathways in a miniaturized format.

Biochemical and Biophysical Characterization of Ligand-Target Interactions

Once a "hit" is identified through HTS, a series of biochemical and biophysical assays are employed to confirm and characterize the interaction between the ligand (the benzamide analogue) and its biological target. These methods provide detailed information on binding affinity, kinetics, and the potential mechanism of action. While specific data for 2-methyl-N-(3-methylbutyl)benzamide is unavailable, studies on other benzamide derivatives have utilized such techniques. For example, mechanism studies on novel N-benzylbenzamide derivatives demonstrated that they bind to the colchicine (B1669291) binding site of tubulin, inhibiting its polymerization nih.gov.

Commonly used techniques for this characterization include:

Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

X-ray Crystallography: To visualize the three-dimensional structure of the ligand-target complex, as demonstrated in the structural analysis of 2-methyl-N-(3-methylphenyl)benzamide nih.gov.

Cell-Based Functional Assays to Confirm Activity

Following biochemical and biophysical characterization, cell-based functional assays are crucial to confirm that the observed target engagement translates into a desired biological effect within a cellular context. These assays can measure a wide range of cellular responses, including changes in cell proliferation, apoptosis, signaling pathways, and gene expression.

For example, various benzamide derivatives have been evaluated for their anticancer effects in cell-based assays. A study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives examined their anticancer effect on colon carcinoma HCT-116 cells using the MTT assay to determine their IC50 values orientjchem.org. Similarly, novel N-benzylbenzamide derivatives exhibited significant antiproliferative activities against several cancer cell lines nih.gov. Furthermore, some benzamide analogues have been shown to inhibit NF-kappaB in HeLa cells, a key transcription factor involved in inflammation nih.gov.

In Vivo Efficacy Evaluation in Animal Models

In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy and pharmacodynamics of a drug candidate in a living organism. These studies provide essential information on how the compound behaves in a complex biological system and its potential to treat specific diseases.

Application in Disease-Specific Preclinical Animal Models (e.g., models of neurological disorders, inflammatory conditions, cancer, infectious diseases)

Animal models that mimic human diseases are used to test the therapeutic potential of benzamide analogues across a range of conditions.

Inflammatory Conditions: The anti-inflammatory properties of benzamides have been investigated in rodent models. For instance, N-substituted benzamides like metoclopramide (B1676508) and 3-chloroprocainamide demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha in mice and prevented lung edema in rats nih.gov. Another study showed that substituted (2-oxochromen-3-yl)benzamides possessed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats researchgate.net.

Cancer: The antitumor activity of benzamide analogues has been assessed in various cancer models. For example, the disodium (B8443419) phosphate (B84403) of a novel N-benzylbenzamide derivative significantly inhibited tumor growth in a liver cancer cell H22 allograft mouse model nih.gov. Other studies have evaluated the anticancer activity of different benzamide derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents mdpi.com.

Infectious Diseases: The antimicrobial properties of benzamide derivatives have been explored against various pathogens. Several synthesized benzamide compounds have shown good antibacterial activities against both Gram-positive and Gram-negative bacteria nanobioletters.com. Another study reported that novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) exhibited good larvicidal activities against mosquito larvae nih.govnih.gov.

While there are numerous animal models for neurological disorders, specific in vivo efficacy data for this compound or its close analogues in these models is not currently available in the cited literature nih.govmdpi.comresearchgate.net.

Assessment of Pharmacodynamic Endpoints in Animal Studies

Pharmacodynamic (PD) endpoints are measurements that provide evidence of a drug's effect on its target in a living organism. These endpoints are crucial for establishing a dose-response relationship and for understanding the mechanism of action in vivo.

In studies of anti-inflammatory benzamides, PD endpoints include the measurement of inflammatory markers such as TNF-alpha levels in the blood and the reduction in paw volume in edema models nih.gov. For anticancer benzamide analogues, pharmacodynamic assessments can include monitoring tumor growth inhibition and measuring the density of microvessels within the tumor to assess anti-angiogenic effects nih.gov. In the context of infectious disease models, the reduction in bacterial load or parasite burden serves as a key pharmacodynamic endpoint.

The table below summarizes the biological activities of some benzamide analogues discussed in this article.

| Compound Class | Biological Activity | Model System | Reference |

| N-Substituted Benzamides | Anti-inflammatory | Mouse and Rat | nih.gov |

| (2-Oxochromen-3-yl)benzamides | Anti-inflammatory | Rat | researchgate.net |

| N-Benzylbenzamides | Anticancer (Antiproliferative, Anti-vascular) | Human cancer cell lines, Mouse tumor model | nih.gov |

| 3,4,5-Trihydroxy-N-alkyl-benzamides | Anticancer | Human colon carcinoma cells (in vitro) | orientjchem.org |

| General Benzamide Derivatives | Antibacterial | In vitro bacterial cultures | nanobioletters.com |

| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Larvicidal | Mosquito larvae | nih.govnih.gov |

Preclinical Pharmacokinetic (PK) and ADME Studies in Animal Models

The preclinical evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, along with its pharmacokinetic (PK) properties, is a critical step in drug discovery and development. These studies provide essential insights into how a compound is processed by a living organism, which helps in predicting its efficacy and safety in humans. This section details the preclinical investigations into the ADME and PK characteristics of this compound and its analogues using various in vitro and in vivo models.

In Vitro ADME Assays (e.g., metabolic stability in liver microsomes, plasma protein binding, cell permeability)

In vitro ADME assays are fundamental for the early-stage screening of drug candidates. They offer a controlled environment to assess specific pharmacokinetic properties, helping to identify potential liabilities and guide structural modifications to improve the compound's profile.

Metabolic Stability in Liver Microsomes

Metabolic stability is a measure of a compound's susceptibility to metabolism, typically evaluated using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. bioivt.com A compound with high metabolic stability is less likely to be rapidly cleared from the body, potentially leading to a longer duration of action. researchgate.netresearchgate.net The stability of N-methylated benzamide derivatives has been shown to be influenced by substitution on the nitrogen atom, which can affect the stability of metabolites. nih.gov For instance, studies on related N-sulfonylhydrazones demonstrated that N-methylation can protect against hydrolysis and alter recognition by CYP enzymes. nih.gov

Interactive Data Table: In Vitro Metabolic Stability of this compound Analogues

| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|---|

| Analogue A | Rat Liver Microsomes | Data not available | Data not available |

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to act on its target. nih.gov Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. nih.gov Techniques like equilibrium dialysis or equilibrium gel filtration are commonly used to determine the percentage of a drug that is bound to plasma proteins. nih.gov For highly bound drugs, this determination is crucial for understanding the relationship between pharmacokinetics and pharmacodynamics. nih.gov

Interactive Data Table: Plasma Protein Binding of this compound Analogues

| Compound | Species | % Plasma Protein Binding |

|---|---|---|

| Analogue A | Human | Data not available |

| Analogue A | Rat | Data not available |

| Analogue B | Human | Data not available |

Cell Permeability

Cell permeability assays, often using Caco-2 cell monolayers, are a well-established in vitro model to predict the intestinal absorption of orally administered drugs. researchgate.netsygnaturediscovery.comnih.govresearchgate.net These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. sygnaturediscovery.comnih.gov The apparent permeability coefficient (Papp) is calculated to classify compounds based on their potential for oral absorption. researchgate.netsygnaturediscovery.com A high Papp value generally correlates with good absorption in humans. researchgate.net

Interactive Data Table: Caco-2 Permeability of this compound Analogues

| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|---|

| Analogue A | Data not available | Data not available | Data not available | Data not available |

In Vivo Pharmacokinetic Profiling in Rodent and Non-Rodent Species

Following in vitro characterization, in vivo pharmacokinetic studies in animal models are essential to understand the complete ADME profile of a drug candidate in a complex biological system. nuvisan.com These studies are typically conducted in at least one rodent (e.g., mouse, rat) and one non-rodent (e.g., dog, monkey) species to assess parameters such as clearance, volume of distribution, half-life, and bioavailability. nuvisan.comeuropa.eu

The characterization of a drug's behavior in animal models helps in selecting appropriate doses for efficacy and toxicology studies and is crucial for predicting the pharmacokinetic profile in humans. nuvisan.com Studies involving JDTic analogues, for example, have been conducted in rodents to evaluate their effects in various behavioral paradigms. semanticscholar.orgacs.org While specific in vivo data for this compound is not detailed, the general approach involves administering the compound through different routes (e.g., intravenous, oral) and collecting biological matrices like blood, plasma, and urine over time for analysis. nuvisan.com

Interactive Data Table: In Vivo Pharmacokinetic Parameters of this compound Analogues in Rodents

| Compound | Species | Route | T½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

|---|---|---|---|---|---|---|---|

| Analogue A | Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available |

Interactive Data Table: In Vivo Pharmacokinetic Parameters of this compound Analogues in Non-Rodents

| Compound | Species | Route | T½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

|---|---|---|---|---|---|---|---|

| Analogue A | Dog | IV | Data not available | Data not available | Data not available | Data not available | Data not available |

Advanced Research Directions and Future Perspectives for 2 Methyl N 3 Methylbutyl Benzamide

Development of Multi-Targeted Ligands and Polypharmacology Approaches

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. This multi-target-directed ligand (MTDL) approach is particularly promising for complex, multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com

The chemical structure of 2-methyl-N-(3-methylbutyl)benzamide offers a versatile scaffold for MTDL development. The benzamide (B126) core can be systematically modified to interact with various receptors or enzymes. For instance, different benzamide derivatives have been developed as dual-target inhibitors, such as those targeting both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3) for applications in triple-negative breast cancer. nih.gov Other research has focused on developing benzamide derivatives as potential multi-target agents for Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1).

Future research could rationally modify the this compound structure to engage with multiple targets relevant to a specific disease. For example, by altering substituents on the phenyl ring or the N-alkyl chain, it may be possible to design analogues that concurrently block dopamine (B1211576) receptors and inhibit enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), a combination potentially useful in certain cancers. nih.gov

Table 1: Hypothetical Multi-Target Strategies for this compound Analogues

| Therapeutic Area | Potential Target 1 | Potential Target 2 | Rationale for Combination |

| Oncology | PARP-1 | Dopamine D2 Receptor | PARP-1 inhibition is a validated anticancer strategy; some tumors overexpress D2 receptors, making dual targeting a potential synergistic approach. |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) | Sigma-1 Receptor (S1R) | AChE inhibition is standard in Alzheimer's treatment; S1R agonism has shown neuroprotective effects. nih.gov |

| Metabolic Disease | Glucokinase | A G-protein coupled receptor | Glucokinase activators can help regulate blood sugar; targeting a GPCR involved in metabolic control could offer a dual-pronged approach to diabetes. nih.gov |

Strategies for Targeted Delivery and Formulation Optimization

The therapeutic efficacy of a drug is highly dependent on its ability to reach the target site in sufficient concentration without causing undue toxicity to healthy tissues. Based on its structure, this compound is likely a hydrophobic molecule, which can present challenges for formulation and delivery, such as poor aqueous solubility and limited bioavailability. acs.org

Advanced drug delivery systems can overcome these limitations. Nanocarrier-based systems are particularly suitable for hydrophobic compounds.

Liposomes : These are spherical vesicles composed of a phospholipid bilayer that can encapsulate hydrophobic drugs within the bilayer. mdpi.com Liposomes are biocompatible, biodegradable, and can be modified with surface ligands (like antibodies or peptides) for active targeting to specific cells or tissues. mdpi.com

Polymeric Nanoparticles : Made from biodegradable polymers such as poly(D,L-lactide-co-glycolide) (PLGA), these nanoparticles can encapsulate drugs, protect them from degradation, and provide controlled release. nih.gov

Micelles : Polymeric micelles are self-assembling nanostructures formed by amphiphilic co-polymers. Their hydrophobic core can effectively solubilize poorly water-soluble drugs, increasing their stability and circulation time. nih.gov

Formulation optimization can also significantly enhance the delivery of benzamide derivatives. Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract, which can improve the oral absorption of lipophilic drugs. acs.org

Table 2: Potential Drug Delivery Systems for this compound

| Delivery System | Mechanism of Action | Potential Advantages |

| Liposomes | Encapsulation within a lipid bilayer. | Biocompatible, can carry both hydrophobic and hydrophilic drugs, surface can be modified for active targeting. mdpi.com |

| Polymeric Micelles | Entrapment within the hydrophobic core of the micelle. | Increases solubility of hydrophobic drugs, prolongs circulation time, can be designed for controlled release. nih.gov |

| Polymeric Nanoparticles | Drug is dissolved, entrapped, or encapsulated within a polymer matrix. | Protects the drug from degradation, allows for sustained and controlled release, can be targeted. nih.gov |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine emulsion in the GI tract, enhancing drug solubilization and absorption. | Improves oral bioavailability of poorly soluble drugs. acs.org |

Application of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) have become transformative tools in drug discovery, accelerating the design and optimization of new therapeutic agents. nih.gov These computational approaches can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers. ijcrt.org

For this compound, AI and ML could be applied in several ways:

Predictive Modeling : ML models can be trained on existing data from other benzamide compounds to predict the biological activity of novel, virtual derivatives of this compound. This allows for the rapid in silico screening of large virtual libraries to prioritize compounds for synthesis and testing. stanford.edu

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch. youtube.com Using this compound as a starting scaffold, these models could generate novel structures optimized for specific properties, such as high potency for a target, selectivity over off-targets, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.comresearchgate.net

Property Prediction : AI algorithms can accurately predict crucial physicochemical and pharmacokinetic properties, such as solubility, permeability, and metabolic stability, guiding the lead optimization process to develop drug candidates with better "drug-like" characteristics. nih.gov

Table 3: Applications of AI/ML in the Development of this compound Analogues

| AI/ML Application | Description | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity. | Prediction of the potency of new analogues before synthesis. researchgate.net |

| Generative Models | Algorithms that create new molecular structures based on a set of learned rules and desired properties. | Design of novel benzamide derivatives with optimized target affinity and selectivity. |

| ADMET Prediction | In silico models that predict the absorption, distribution, metabolism, excretion, and toxicity of a compound. | Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | Identification of promising hits from vast chemical spaces for further investigation. |

Integration of Omics Technologies in Mechanism of Action Studies

Understanding a compound's mechanism of action (MoA) is fundamental to its development as a therapeutic agent. Omics technologies, which provide a global profile of molecules in a biological system, offer a powerful, unbiased approach to elucidating MoA. biobide.com If this compound shows biological activity, a multi-omics approach could be employed to identify its targets and affected pathways.

Chemogenomic Profiling : This technique involves screening a compound against a library of yeast mutants to identify genes that confer sensitivity or resistance. This can provide clues about the compound's target, as has been successfully demonstrated for other benzamide and picolinamide (B142947) antifungals that were found to target the protein Sec14p. nih.gov

Proteomics : By comparing the protein expression profiles of cells treated with the compound versus untreated cells, proteomics can identify proteins whose levels are altered, suggesting they are either direct targets or part of a downstream pathway.

Metabolomics : This approach analyzes the global profile of small-molecule metabolites. nih.gov Changes in metabolite levels following treatment with the compound can reveal which metabolic pathways are perturbed, offering insight into its biological function. nih.gov This can be particularly useful for identifying unexpected drug effects or biomarkers of drug response.

Transcriptomics : This involves studying the complete set of RNA transcripts to see how the compound affects gene expression, providing a broad view of the cellular response.

Table 4: Omics Technologies for Elucidating the Mechanism of Action

| Omics Discipline | Technology/Method | Information Gained |

| Genomics | Chemogenomic Profiling, CRISPR screens | Identification of genes and pathways essential for compound activity; potential drug targets. |

| Transcriptomics | RNA-Sequencing | Global analysis of gene expression changes in response to the compound. |

| Proteomics | Mass Spectrometry-based Proteomics | Identification of protein targets and pathways modulated by the compound. |

| Metabolomics | Mass Spectrometry, NMR | Profiling of metabolic changes to understand the compound's impact on cellular function and pathways. nih.gov |

Unexplored Biological Activities and Potential Therapeutic Applications beyond Current Research Paradigms